molecular formula C11H11FN4O B1478214 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2098078-77-2

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1478214
CAS No.: 2098078-77-2
M. Wt: 234.23 g/mol
InChI Key: OEBAQFDUMYKKTL-UHFFFAOYSA-N
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Description

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic compound that belongs to the class of benzo[d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antidiabetic, and antioxidant properties . The presence of the fluorine atom and the pyrrolidine ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

IUPAC Name

6-fluoro-3-pyrrolidin-3-yl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-7-1-2-10-9(5-7)11(17)16(15-14-10)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBAQFDUMYKKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 3
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 4
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 5
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

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